Diclocymet

Resistance Management Rice Blast Pyricularia oryzae

Diclocymet (S-2900) is a chiral MBI-D fungicide that inhibits scytalone dehydratase, blocking DHN-melanin biosynthesis in Pyricularia oryzae. Its validated rotational program—non-MBI-D nursery box treatment followed by diclocymet + ferimzone foliar spray—delays resistance re-selection, unlike generic MBI-D substitution. Supplied as 3% granule, 0.3% dust, or 7.5% flowable. High-purity analytical standards (≥98%) support residue enforcement (MRL 0.5 ppm in brown rice) and SDH enzyme studies. Procure with a resistance monitoring plan.

Molecular Formula C15H18Cl2N2O
Molecular Weight 313.2 g/mol
CAS No. 139920-32-4
Cat. No. B148551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclocymet
CAS139920-32-4
Molecular FormulaC15H18Cl2N2O
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C
InChIInChI=1S/C15H18Cl2N2O/c1-9(11-6-5-10(16)7-13(11)17)19-14(20)12(8-18)15(2,3)4/h5-7,9,12H,1-4H3,(H,19,20)/t9-,12?/m1/s1
InChIKeyYEJGPFZQLRMXOI-PKEIRNPWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclocymet (CAS 139920-32-4): A Systemic MBI-D Fungicide for Rice Blast Control and Resistance Management


Diclocymet (S-2900), a synthetic α-cyanoacetamide derivative, is a melanin biosynthesis inhibitor belonging to the MBI-Dehydratase (MBI-D) group [1]. Developed by Sumitomo Chemical Co., Ltd., it was registered in Japan in April 2000 as a systemic fungicide for controlling rice blast caused by *Pyricularia oryzae* (*Magnaporthe grisea*) [2]. As a scytalone dehydratase (SDH) inhibitor, it prevents fungal penetration of rice leaves by blocking the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin, a crucial component for appressorial function [1]. Commercial formulations are typically supplied as granules (3%), dust (0.3%), or flowable (7.5%) concentrates [3]. The active substance is a chiral molecule with four stereoisomers; the commercial product comprises a diastereoisomeric mixture, primarily the (RS)-(R)-isomer [4].

The Risk of Uncontrolled Substitution: Why Diclocymet is Not Interchangeable with Other MBI-D or MBI-R Fungicides


Despite sharing the melanin biosynthesis inhibitor (MBI) classification, diclocymet cannot be generically substituted with other MBI-D compounds like carpropamid and fenoxanil, or with MBI-R compounds like tricyclazole. The primary risk lies in resistance management: *P. oryzae* isolates with the V75M mutation in the scytalone dehydratase gene exhibit cross-resistance to all MBI-D fungicides, including diclocymet [1]. Therefore, substituting one MBI-D for another in a resistance-prone population offers no strategic benefit and can accelerate control failure [2]. Furthermore, diclocymet's distinct application profile—specifically its proven efficacy in a rotational program with a non-MBI-D nursery box treatment followed by a field foliar mixture with ferimzone—provides a quantifiable advantage in delaying resistance re-selection compared to sole nursery box application of MBI-Ds [3]. Substituting an alternative MBI-D into this validated resistance management program would lack empirical support and could compromise long-term field efficacy [3]. The following evidence quantifies the specific conditions where diclocymet's performance is differentiated.

Quantitative Differentiation of Diclocymet: Comparative Evidence Against MBI-D and MBI-R Analogs


Resistance Management: Superior Prevention of MBI-D-Resistant Isolate Re-selection in Field Trials

Diclocymet's performance in resistance management programs is differentiated from standard MBI-D application practices. A field study comparing two application programs found that a rotational strategy (non-MBI-D nursery box application followed by a diclocymet + ferimzone foliar mixture) was significantly more effective at preventing the re-selection of MBI-D-resistant *P. oryzae* isolates than a program relying solely on a nursery box application of diclocymet [1]. The rotational program did not negatively affect efficacy against panicle blast (Table 3, 5 in source), indicating that this resistance management benefit does not come at the cost of immediate disease control [1]. In a separate study, nursery box applications of diclocymet or diclocymet + tiadinil were effective in controlling leaf blast but predictably re-selected for MBI-D-resistant isolates, highlighting the specific utility of diclocymet in a broader management program rather than as a standalone solution [2].

Resistance Management Rice Blast Pyricularia oryzae Field Efficacy

Stereochemical Activity: The (S)-acid, (R)-amine Diastereomer Exhibits Superior Antifungal Potency

The antifungal activity of diclocymet is stereochemically dependent, a factor that differentiates it from achiral MBI-R analogs (e.g., tricyclazole) and other chiral MBI-Ds. Among the four diastereomers of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide, the [(S)acid, (R)amine]-isomer was identified as the most antifungal in direct comparative testing [1]. Due to the lability of the acid moiety, the commercial product was developed as the (RS)-(R)-isomer, representing a practical optimization of synthetic tractability and biological efficacy [1]. This stereochemical requirement for optimal binding to scytalone dehydratase is a critical distinction from MBI-R inhibitors, which target a different enzyme (1,3,6,8-tetrahydroxynaphthalene reductase) and lack this chiral specificity.

Stereochemistry Structure-Activity Relationship Fungicide Design

Physicochemical Profile: Low Aqueous Solubility and High Volatility Distinguish Diclocymet from More Polar MBI-Ds

Diclocymet exhibits a distinct physicochemical profile compared to other MBI-D fungicides. Its water solubility is 6.38 μg/mL (or 6.38 mg/L) at 20-25°C, which is notably low [1]. This is accompanied by a moderate log P of 4.13, indicating high lipophilicity, and a vapor pressure of 0.26 mPa at 25°C, suggesting significant volatility [1][2]. These properties influence its formulation (granules and dusts) and application methods, particularly in paddy field conditions. In contrast, fenoxanil, a closely related MBI-D, contains an additional oxygen atom in its linker, which alters its polarity and environmental behavior compared to diclocymet [3]. While specific comparative solubility data for fenoxanil is not provided in the same source, the structural difference confirms that these compounds are not interchangeable from a formulation and fate perspective.

Physicochemical Properties Environmental Fate Formulation

Mammalian Toxicology: Favorable Acute Oral and Dermal Safety Profile

Diclocymet exhibits a favorable acute mammalian toxicity profile, which is a relevant factor for operator safety and product handling during procurement. The acute oral LD50 in rats is greater than 5,000 mg/kg, and the acute dermal LD50 in rats is greater than 2,000 mg/kg [1]. These values place it in the lowest hazard category for acute toxicity (Category IV or equivalent). While this is a class-level characteristic common to many modern fungicides, it provides a quantifiable benchmark against older or more hazardous alternatives like organophosphates, which may have significantly lower LD50 values (e.g., <500 mg/kg). For instance, while not a direct MBI-D comparator, the older rice blast fungicide edifenphos has an oral LD50 in rats of approximately 150-340 mg/kg, highlighting the improved safety margin of diclocymet for handlers .

Toxicology Safety Profile Risk Assessment

Validated Industrial and Research Applications of Diclocymet (CAS 139920-32-4) Based on Differential Evidence


Integrated Resistance Management in High-Value Paddy Rice Cultivation

Diclocymet is optimally deployed as part of a documented resistance management program for *Pyricularia oryzae* in regions with known MBI-D-resistant populations. The evidence supports a specific rotational program where a non-MBI-D fungicide is applied in the nursery box, followed later in the season by a field foliar application of a diclocymet + ferimzone mixture . This strategy prevents the re-selection of resistant isolates more effectively than sole reliance on an MBI-D in the nursery box, without compromising panicle blast control . Procurement should be coupled with a resistance monitoring plan.

Formulation-Specific Application in Nursery Boxes for Leaf Blast Control

Diclocymet's low aqueous solubility and moderate volatility make it well-suited for granular and dust formulations applied directly to nursery boxes . In this scenario, it provides effective control of rice leaf blast during the critical early growth stages [8]. However, as evidence shows that this sole application can re-select for resistant isolates [8], it is recommended as part of a broader integrated pest management (IPM) program rather than a standalone, season-long solution. This application is standard practice in Japanese rice cultivation [9].

Analytical Reference Standard for Pesticide Residue Analysis in Food and Environmental Matrices

High-purity Diclocymet Standard (mixture of isomers) is specified for pesticide residue analysis using capillary GC (purity ≥99.0%) or qNMR (purity ≥98.0%) . Its established analytical methods, including reverse-phase HPLC [8], support its use in enforcement of Maximum Residue Limits (MRLs) in brown rice, where limits such as 0.5 ppm have been set by regulatory bodies like Japan [9]. This application is critical for food safety laboratories and regulatory compliance testing.

Biochemical Research on Melanin Biosynthesis and Fungal Pathogenicity

Diclocymet serves as a specific molecular probe to inhibit scytalone dehydratase (SDH), a key enzyme in the DHN-melanin biosynthesis pathway . Its stereospecific activity profile, with the [(S)acid, (R)amine]-isomer being the most potent antifungal [8], makes it a valuable tool for studying enzyme-inhibitor interactions, structure-activity relationships, and the role of melanin in appressorial function and pathogenicity of *Magnaporthe oryzae* [9]. This application is relevant to academic and industrial fungicide discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diclocymet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.